tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate chemical properties
tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate chemical properties
An In-Depth Technical Guide to tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate
Introduction
tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate is a heterocyclic organic compound featuring a tetrahydrothiopyran ring system and a tert-butoxycarbonyl (Boc) protecting group attached to a nitrogen atom. This structure makes it a valuable intermediate and building block in synthetic organic chemistry, particularly in the development of pharmaceutical agents. The Boc group provides a stable, yet easily removable, protection for the amine functionality, allowing for selective reactions at other sites of a molecule. The tetrahydrothiopyran moiety is a sulfur-containing heterocycle that can be found in various biologically active molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and characterization for researchers and drug development professionals.
Core Chemical Properties
The fundamental chemical and physical properties of tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate are summarized below.
| Property | Value | Source(s) |
| CAS Number | 595597-00-5 | [1] |
| Molecular Formula | C₁₀H₁₉NO₂S | [1] |
| Molecular Weight | 217.33 g/mol | [1] |
| Physical State | Solid | [1] |
| Melting Point | Data not publicly available. | |
| Boiling Point | Data not publicly available. | |
| Solubility | Predicted to be soluble in polar aprotic solvents like DCM, THF, DMF, and DMSO; moderately soluble in alcohols (methanol, ethanol); and poorly soluble in water and nonpolar alkanes. | [2][3] |
| SMILES String | O=C(OC(C)(C)C)NC1CCSCC1 | [1] |
| InChI Key | IRZQBMIZGJSXFN-UHFFFAOYSA-N | [1] |
Spectroscopic Profile (Predicted)
While experimental spectra are not widely published, the following tables outline the predicted spectroscopic data based on the compound's structure and analysis of similar molecules.[4][5][6][7]
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 4.55 | Broad Singlet | 1H | NH |
| ~ 3.70 - 3.90 | Multiplet | 1H | CH -NHBoc |
| ~ 2.75 - 2.90 | Multiplet | 2H | Axial S-CH ₂ |
| ~ 2.55 - 2.70 | Multiplet | 2H | Equatorial S-CH ₂ |
| ~ 1.95 - 2.10 | Multiplet | 2H | Axial CH ₂ adjacent to CH-N |
| ~ 1.55 - 1.70 | Multiplet | 2H | Equatorial CH ₂ adjacent to CH-N |
| 1.45 | Singlet | 9H | C(CH ₃)₃ |
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 155.0 | C =O (Carbamate) |
| ~ 79.5 | C (CH₃)₃ |
| ~ 48.0 | C H-NHBoc |
| ~ 35.0 | C H₂ adjacent to CH-N |
| ~ 29.0 | S-C H₂ |
| 28.4 | C(C H₃)₃ |
Predicted FT-IR Spectrum (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3340 | Medium, Sharp | N-H Stretch |
| 2975 - 2850 | Strong | Aliphatic C-H Stretch |
| ~ 1685 | Strong, Sharp | C=O Stretch (Amide I) |
| ~ 1520 | Strong | N-H Bend (Amide II) |
| 1390 & 1365 | Medium | gem-Dimethyl C-H Bend (tert-butyl) |
| ~ 1160 | Strong | C-O Stretch (Carbamate) |
Experimental Protocols
Synthesis of tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate
This protocol describes a standard procedure for the N-tert-butoxycarbonylation of 4-aminotetrahydrothiopyran.
Materials:
-
4-Aminotetrahydrothiopyran (or its hydrochloride salt)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
To a round-bottomed flask charged with a magnetic stir bar, add 4-aminotetrahydrothiopyran (1.0 eq). If using the hydrochloride salt, add 2.2 equivalents of a base like triethylamine or sodium bicarbonate.
-
Dissolve the amine in a suitable solvent such as dichloromethane or THF (approx. 0.2 M concentration).
-
Cool the mixture to 0 °C using an ice-water bath.
-
Dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of the same solvent and add it dropwise to the stirred amine solution over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[8]
-
Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Separate the layers. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude solid by recrystallization (e.g., from an ethyl acetate/hexane mixture) or by flash column chromatography on silica gel to afford the pure product.[9]
Analytical Characterization
Melting Point:
-
A small amount of the purified, dry solid is packed into a capillary tube.
-
The melting point is determined using a calibrated melting point apparatus with a slow heating ramp rate (1-2 °C/min) near the expected melting temperature.
NMR Spectroscopy:
-
Approximately 5-10 mg of the purified sample is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR, ¹³C NMR, and other relevant spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).[10]
FT-IR Spectroscopy:
-
A small amount of the solid sample (1-2 mg) is finely ground with dry potassium bromide (KBr, ~200 mg).
-
The mixture is pressed into a thin, transparent pellet using a hydraulic press.
-
The IR spectrum is recorded using an FT-IR spectrometer.[5]
Workflow and Pathway Visualizations
The following diagrams illustrate the synthesis and characterization workflows for tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate.
Caption: Chemical synthesis workflow for the target compound.
Caption: Logical workflow for product characterization.
Safety and Handling
tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate requires careful handling in a laboratory setting.
-
Hazard Classification: Classified as Acute Toxicity 4, Oral (H302: Harmful if swallowed).[1]
-
GHS Pictogram: GHS07 (Exclamation Mark).[1]
-
Signal Word: Warning.[1]
-
Precautionary Measures:
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
References
- 1. tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate 595597-00-5 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. tert-Butyl carbamate(4248-19-5) 13C NMR spectrum [chemicalbook.com]
- 7. 4-(N-Boc-amino)piperidine | C10H20N2O2 | CID 723833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. rsc.org [rsc.org]
